molecular formula C15H20N6OS2 B2702059 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1421523-53-6

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2702059
CAS No.: 1421523-53-6
M. Wt: 364.49
InChI Key: DVSNLAHJIFRMMO-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide: is a synthesized organic molecule known for its unique chemical structure and potential applications in various scientific fields, including chemistry, biology, and medicine. Its distinct framework, comprising an ethylthio-thiadiazole moiety and a methylpyridazinyl-piperidine scaffold, makes it a subject of interest for researchers exploring novel bioactive compounds.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide involves multiple steps. Typically, it begins with the formation of the thiadiazole ring by reacting an appropriate thioamide with hydrazine. This intermediate undergoes further functionalization to introduce the ethylthio group. The piperidine ring is synthesized separately, often through cyclization reactions involving pyridazine precursors. Finally, these components are coupled under specific reaction conditions, such as in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), to yield the final compound.

Industrial production methods: : On an industrial scale, the production would likely involve optimizing each synthetic step for higher yields and purity. This may include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes like crystallization and chromatography.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction can occur at various functional groups within the molecule, such as the nitro or carbonyl groups, if present in derivatives.

  • Substitution: : The compound is prone to nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the thiadiazole ring.

Common reagents and conditions: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols are commonly used. Reaction conditions often include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions, depending on the specific transformation.

Major products formed: : Depending on the reaction, products such as sulfoxides, sulfones, reduced amines, or various substituted derivatives are formed.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide has shown potential in multiple research areas:

  • Chemistry: : As a versatile intermediate for the synthesis of complex organic molecules, aiding in the development of new synthetic methodologies.

  • Biology: : Studied for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : Its unique structural features make it a candidate for developing new materials or catalysts in industrial applications.

Mechanism of Action

The compound's mechanism of action primarily involves its ability to interact with specific molecular targets:

  • Molecular targets: : It can bind to enzymes or receptors, modulating their activity. For instance, it might inhibit specific kinases or bind to receptor sites influencing signal transduction pathways.

  • Pathways involved: : The compound's activity often involves pathways related to inflammation, cell proliferation, and apoptosis, among others.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methylpyridazin-3-yl)piperidine-4-carboxamide or N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methylpyridazin-3-yl)piperidine-4-carboxamide , N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide exhibits distinct pharmacological and chemical properties due to the variations in the substituent groups. These differences can affect its binding affinity, selectivity, and overall biological activity.

Similar compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methylpyridazin-3-yl)piperidine-4-carboxamide

  • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methylpyridazin-3-yl)piperidine-4-carboxamide

  • N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-1-(3-methylpyridazin-3-yl)piperidine-4-carboxamide

This comparison highlights the uniqueness of the ethylthio and methylpyridazinyl groups in imparting specific characteristics to the compound.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS2/c1-3-23-15-20-19-14(24-15)16-13(22)11-6-8-21(9-7-11)12-5-4-10(2)17-18-12/h4-5,11H,3,6-9H2,1-2H3,(H,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSNLAHJIFRMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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